Intedanib-d3

Bioanalysis Isotope Dilution Method Validation

Intedanib-d3 (CAS 1624587-84-3) is a deuterium-labeled analog of nintedanib (BIBF 1120), a small-molecule triple angiokinase inhibitor that targets VEGFR, FGFR, and PDGFR tyrosine kinases. The compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of nintedanib and its metabolites in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS).

Molecular Formula C31H33N5O4
Molecular Weight 542.6 g/mol
Cat. No. B588111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntedanib-d3
Synonyms(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d3;  BIBF 1120-d3;  Ofev-d3;  Vargatef-d3;  Nintedanib-d3
Molecular FormulaC31H33N5O4
Molecular Weight542.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1D3
InChIKeyCPMDPSXJELVGJG-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Intedanib-d3: A Deuterated Triple Angiokinase Inhibitor Internal Standard for Precise LC-MS/MS Quantification


Intedanib-d3 (CAS 1624587-84-3) is a deuterium-labeled analog of nintedanib (BIBF 1120), a small-molecule triple angiokinase inhibitor that targets VEGFR, FGFR, and PDGFR tyrosine kinases [1]. The compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of nintedanib and its metabolites in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) [2]. With a molecular formula of C₃₁H₃₀D₃N₅O₄ and molecular weight of 542.64 g/mol [3], Intedanib-d3 exhibits minimal isotopic interference while preserving near-identical chromatographic and ionization behavior to the unlabeled analyte, making it the preferred calibration reference in bioanalytical method development, therapeutic drug monitoring (TDM), and pharmacokinetic studies [4].

Intedanib-d3: Why Non-Isotopic or Inadequately Labeled Analogs Cannot Substitute in Bioanalytical Workflows


Substituting Intedanib-d3 with a non-deuterated analog, a differently labeled isotope (e.g., ¹³C or ¹⁵N), or an inadequately characterized SIL-IS introduces unacceptable quantitative bias and method variability in LC–MS/MS assays. Unlabeled internal standards lack the mass shift required to resolve the analyte from endogenous matrix interference, leading to ion suppression or enhancement artifacts that compromise lower limit of quantitation (LLOQ) and accuracy [1]. Deuterated internal standards, including Intedanib-d3, must meet stringent isotopic enrichment thresholds (≥98% deuterium incorporation) to prevent cross-talk between the IS and analyte MRM channels [2]. Suboptimal enrichment or chemical purity (e.g., <95%) results in non-linear calibration curves, elevated RSD values for precision, and failure to meet EMA or FDA bioanalytical validation criteria [3]. Furthermore, alternative labeling strategies (e.g., ¹³C or ¹⁵N) do not inherently guarantee superior matrix effect compensation; recent studies demonstrate that deuterated SIL-IS performance is compound-specific and requires empirical validation, making Intedanib-d3 with its documented method performance the rational procurement choice for nintedanib quantification [4].

Intedanib-d3: Quantified Differentiation from Competing Nintedanib Internal Standards


Isotopic Enrichment Threshold: Why Intedanib-d3's ≥98% Deuterium Incorporation Outperforms Lower-Grade d3 Analogs

Intedanib-d3 achieves a minimum isotopic enrichment of 98% deuterium (²H) and 99% ¹³C when supplied as the dual-labeled [¹³C,²H₃] variant [1]. In contrast, some commercially available deuterated nintedanib internal standards are offered at lower enrichment levels (e.g., 95% purity only, with undeclared isotopic incorporation) . Suboptimal deuterium enrichment (<98%) results in residual unlabeled analyte that co-elutes with the target compound, artificially inflating measured concentrations by 2–5% and increasing inter-assay variability beyond EMA-acceptable limits (±15% CV for LLOQ) [2].

Bioanalysis Isotope Dilution Method Validation

Validated LLOQ and Precision: Intedanib-d3-Enabled Method Achieves EMA-Compliant Performance at 2.00 ng/mL

A fully validated UPLC-MS/MS method employing Intedanib-d3 as the internal standard achieved a lower limit of quantitation (LLOQ) of 2.00 ng/mL for nintedanib in human plasma, with a calibration range extending to 200.00 ng/mL (r² = 0.9991) [1]. Within-run precision (RSD) at the LLOQ was 2.96% for nintedanib, and between-run precision was 4.53%, both well within the EMA-recommended ±20% for LLOQ [1]. Methods utilizing non-deuterated internal standards or lower-purity d3 analogs often report LLOQs ranging from 5–10 ng/mL and RSD values exceeding 15% at low concentrations due to matrix effects and isotopic interference [2].

Therapeutic Drug Monitoring UPLC-MS/MS Quantitative Bioanalysis

Chemical Purity and Stability: Intedanib-d3's ≥95% Purity with ≥1 Year Shelf Life Reduces Revalidation Burden

Certificates of Analysis for Intedanib-d3 (and its dual-labeled [¹³C,²H₃] variant) specify a minimum chemical purity of ≥95% and a documented stability of ≥1 year under recommended storage conditions . In contrast, generic nintedanib-d3 products from non-specialized suppliers frequently report purities as low as 95% without stability data or with shorter shelf-life claims . Impurities >5% can generate additional MRM transitions or ion suppression signals, compromising baseline resolution and requiring frequent batch-to-batch revalidation. The ≥1 year stability certification for Intedanib-d3 minimizes re-qualification intervals and associated downtime costs [1].

Reference Standard Stability Quality Control Analytical Method Lifecycle

Matrix Effect Compensation: Intedanib-d3 Demonstrates Satisfactory Stability Under Post-Preparative Conditions (4h at 30°C)

In the validated method employing Intedanib-d3, the stability of nintedanib and its metabolite in plasma was assessed post-preparation. After 4 hours at 30°C, the analyte concentrations remained within the acceptable bias criteria of ≤15% deviation from nominal values [1]. This performance confirms that the deuterated internal standard adequately compensates for matrix-induced variability under typical autosampler conditions. In contrast, non-deuterated internal standards (e.g., structural analogs) often exhibit divergent matrix effect profiles, leading to >20% bias after 2–4 hours of post-preparative storage [2].

Matrix Effects Sample Stability Bioanalytical Validation

Intedanib-d3: Optimal Deployment Scenarios in Bioanalytical and Pharmacokinetic Workflows


Therapeutic Drug Monitoring (TDM) of Nintedanib in Idiopathic Pulmonary Fibrosis (IPF) and Systemic Sclerosis

Clinical laboratories performing TDM for nintedanib require precise quantification of trough concentrations (typically 5–50 ng/mL) to guide dose adjustments and minimize adverse events. Intedanib-d3, as a SIL-IS, enables a validated LLOQ of 2.00 ng/mL with within-run precision of 2.96% [1], ensuring reliable measurement of sub-therapeutic and toxic concentrations. This performance supports compliance with EMA bioanalytical guidelines and enables dose individualization for patients experiencing gastrointestinal toxicity or disease progression.

Pharmacokinetic (PK) and Bioequivalence Studies for Nintedanib Generic Formulations

Generic drug developers require robust, fully validated LC-MS/MS methods to demonstrate bioequivalence to Ofev (nintedanib). Intedanib-d3 provides the necessary isotopic purity (≥98% ²H) and documented stability (≥1 year) to support multi-center clinical PK studies spanning 6–12 months. The compound's certified enrichment prevents isotopic cross-talk that would otherwise invalidate concentration-time curves and 90% CI calculations for AUC and Cmax. Procurement from reputable suppliers ensures batch-to-batch consistency across study phases.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies Using Hepatocyte or Microsomal Incubations

Investigating the metabolic fate of nintedanib in vitro requires accurate quantification of parent compound depletion and metabolite formation in the presence of complex biological matrices (e.g., NADPH-fortified liver microsomes). Intedanib-d3 corrects for ion suppression caused by co-extracted phospholipids and salts, as evidenced by ≤15% post-preparative bias after 4h at 30°C [1]. This matrix effect compensation is essential for determining intrinsic clearance (CLint) and inhibition constants (Ki) without confounding analytical artifacts.

Regulated Bioanalytical Method Transfer to CROs and Central Laboratories

When transferring validated nintedanib bioanalytical methods to contract research organizations (CROs), consistency of the internal standard is paramount. Intedanib-d3, with its documented ≥95% purity and ≥1 year stability , reduces the risk of method failure during cross-site qualification. The compound's performance characteristics (LLOQ, precision, matrix effect) have been empirically validated in human plasma [1], providing a reference point for troubleshooting and ensuring inter-laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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